molecular formula C8H7NO2 B3047449 Acetic acid, (phenylimino)- CAS No. 139661-71-5

Acetic acid, (phenylimino)-

Cat. No.: B3047449
CAS No.: 139661-71-5
M. Wt: 149.15 g/mol
InChI Key: HCVDQTDEUPPQEV-UHFFFAOYSA-N
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Description

Scientific Research Applications

Acetic acid, (phenylimino)-, has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for “Acetic acid, (phenylimino)-” is not available, acetic acid is known to be a flammable liquid and vapor. It can cause severe skin burns and eye damage, and it is toxic if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (phenylimino)-, typically involves the reaction of phenylamine (aniline) with chloroacetic acid. The reaction proceeds through nucleophilic substitution, where the amine group of phenylamine attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods: Industrial production of acetic acid, (phenylimino)-, can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

    Oxidation: Acetic acid, (phenylimino)-, can undergo oxidation reactions, where the phenylimine group is oxidized to form various products, depending on the oxidizing agent used.

    Reduction: The compound can also be reduced, typically targeting the phenylimine group to form amines.

    Substitution: Nucleophilic substitution reactions are common, where the phenylimine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of acetic acid, (phenylimino)-, involves its interaction with various molecular targets. The phenylimine group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    Acetic acid: A simple carboxylic acid with a similar acetic acid functional group.

    Phenylamine (aniline): Contains the phenylamine group but lacks the acetic acid functionality.

    Phenylacetic acid: Contains both phenyl and acetic acid groups but lacks the imine functionality.

Uniqueness: Acetic acid, (phenylimino)-, is unique due to the presence of both acetic acid and phenylimine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

2-phenyliminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVDQTDEUPPQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602785
Record name (2E)-(Phenylimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139661-71-5
Record name (2E)-(Phenylimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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